molecular formula C8H14ClNO3 B072352 N-Chloroacetyl-dl-isoleucine CAS No. 1115-24-8

N-Chloroacetyl-dl-isoleucine

Cat. No.: B072352
CAS No.: 1115-24-8
M. Wt: 207.65 g/mol
InChI Key: HEZNGQNQHGVQLO-UHFFFAOYSA-N
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Description

N-Chloroacetyl-dl-isoleucine is a chemically modified amino acid derivative that serves as a critical building block in synthetic organic chemistry and peptide research. Its primary research value lies in its role as an intermediate in the synthesis of more complex peptides and peptidomimetics. The chloroacetyl moiety attached to the amino group of dl-isoleucine is a highly reactive acylating agent, making this compound a key precursor for the preparation of thiazole and thiazoline-containing heterocycles, which are core structures in numerous natural products with biological activity, such as certain cyanobactins and other ribosomal synthesized peptides.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO3/c1-3-5(2)7(8(12)13)10-6(11)4-9/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZNGQNQHGVQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10313491
Record name N-Chloroacetyl-dl-isoleucine
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Molecular Weight

207.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1115-24-8
Record name 1115-24-8
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Record name N-Chloroacetyl-dl-isoleucine
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Record name Chloroacetyl-DL-isoleucine
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Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in an alkaline aqueous medium to deprotonate the amino group, enhancing its nucleophilicity. For instance, a mixture of dl-isoleucine and sodium hydroxide (1.2 equivalents) is stirred in ice-cold water, followed by the dropwise addition of chloroacetyl chloride (1.1 equivalents) to minimize side reactions. The pH is maintained between 8–9 using sodium bicarbonate to prevent hydrolysis of the chloroacetyl group. After completion, the product is precipitated by acidification to pH 2–3 with hydrochloric acid, yielding a white crystalline solid.

Key Parameters:

  • Temperature : 0–5°C to suppress racemization and by-product formation.

  • Solvent : Water or water/dioxane mixtures for solubility control.

  • Yield : 70–85% after recrystallization from ethanol/water.

Enzymatic Resolution of Diastereomeric Intermediates

While the direct acylation method produces racemic this compound, enantiomerically pure forms can be obtained via enzymatic resolution of hydantoin precursors. This approach, detailed in patent US6830904B2, involves synthesizing diastereomeric hydantoins from 2-methylbutyraldehyde, followed by enzymatic hydrolysis to isolate specific isomers.

Hydantoinase-Mediated Synthesis

  • Hydantoin Formation : (R)-2-methylbutyraldehyde is converted to a diastereomeric mixture of D-isoleucine hydantoin and L-allo-isoleucine hydantoin under non-racemizing conditions.

  • Enzymatic Hydrolysis : Hydantoinase II stereoselectively hydrolyzes D-isoleucine hydantoin to N-carbamoyl-D-isoleucine, which is subsequently decarbamoylated to yield D-isoleucine.

  • Chloroacetylation : The resolved D- or L-isoleucine is then acylated with chloroacetyl chloride using standard procedures.

Advantages:

  • Stereochemical Control : Enables production of enantiopure N-Chloroacetyl-isoleucine.

  • Scalability : Patent data report yields exceeding 80% for hydantoin hydrolysis.

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Stereochemical OutcomeScalability
Direct Acylation70–8595Racemic (dl)High
Enzymatic Resolution80–9099Enantiopure (D/L)Moderate
SPPS85–9090Racemic (dl)Low

Notes :

  • Enzymatic resolution offers superior enantiopurity but requires specialized enzymes and longer reaction times.

  • SPPS is ideal for small-scale peptide synthesis but less practical for bulk production.

Challenges and Mitigation Strategies

Racemization During Acylation

The chloroacetyl group’s electron-withdrawing effect can acidify the α-hydrogen of isoleucine, leading to racemization at elevated temperatures. To mitigate this:

  • Conduct reactions at 0–5°C.

  • Use short reaction times (1–2 hours).

By-Product Formation

Hydrolysis of chloroacetyl chloride to glycolic acid is a common side reaction. Strategies include:

  • Slow addition of chloroacetyl chloride to maintain low local concentration.

  • pH control via buffered solutions (pH 8–9) .

Chemical Reactions Analysis

Types of Reactions: N-Chloroacetyl-dl-isoleucine can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with other functional groups under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed to yield isoleucine and chloroacetic acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving chloroacetyl-dl-isoleucine are less documented, it is possible that the compound can participate in such reactions under suitable conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as amines or alcohols can be used to replace the chloroacetyl group.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of chloroacetyl-dl-isoleucine.

    Oxidation and Reduction:

Major Products Formed:

Scientific Research Applications

Peptide Synthesis

N-Chloroacetyl-dl-isoleucine is primarily used in the synthesis of modified peptides. The chloroacetyl group serves as a reactive moiety that can facilitate the formation of peptide conjugates.

  • Synthesis Methods : Various methods have been developed for incorporating N-chloroacetyl groups into peptides. For instance, automated peptide synthesizers can insert this reactive group at specific positions within a peptide sequence, enhancing the versatility of peptide design .
  • Peptide Conjugates : The incorporation of N-chloroacetyl groups allows for the formation of peptide-protein conjugates, which can be used as immunogens or therapeutic agents. For example, conjugation reactions with carrier proteins have been reported, leading to the production of stable peptide conjugates that can elicit immune responses .

Drug Development

This compound has potential applications in drug development, particularly in the context of targeted therapies.

  • Boron Neutron Capture Therapy (BNCT) : Recent studies have explored the use of chloroacetyl-modified peptides in BNCT, a cancer treatment modality. In this context, N-chloroacetyl groups have been used to conjugate boron-containing agents to cell-penetrating peptides, enhancing their delivery to tumor cells . This method aims to improve the efficacy of BNCT by ensuring that boron compounds are delivered closer to the target cell nucleus.

Case Study 1: Peptide Conjugation for Immunogenicity

A study demonstrated the successful synthesis of N-chloroacetyl-modified peptides that were conjugated to carrier proteins like BSA (bovine serum albumin). The resulting conjugates were evaluated for their immunogenic potential, showing promising results in eliciting antibody responses in animal models .

Case Study 2: Targeted Delivery in Cancer Therapy

Research involving chloroacetyl-modified tripeptides showed enhanced cell-killing effects when combined with boron agents in BNCT applications. The study highlighted that these modifications improved the selectivity and efficacy of treatment by facilitating better cellular uptake and localization .

Data Tables

Application Area Details
Peptide SynthesisUsed for creating modified peptides with enhanced reactivity and stability.
Drug DevelopmentPotential use in targeted therapies such as BNCT through improved delivery mechanisms.
Immunogenicity StudiesConjugation with carrier proteins demonstrated increased immune response capabilities.

Mechanism of Action

The mechanism of action of chloroacetyl-dl-isoleucine involves its interaction with biological molecules, particularly proteins and enzymes. The chloroacetyl group can form covalent bonds with amino acid residues in proteins, potentially altering their function. This interaction can affect various biochemical pathways, including those involved in amino acid metabolism and protein synthesis .

Comparison with Similar Compounds

Chloroacetyl-DL-Norleucine (CAS: 67206-26-2)

  • Molecular Formula: C₈H₁₄ClNO₃ (identical to N-Chloroacetyl-dl-isoleucine).
  • Key Differences: Structure: Norleucine lacks the β-methyl branch present in isoleucine, resulting in a linear side chain. Physical Properties:
  • Melting Point: 113°C (vs. Not Available for this compound).
  • Density: 1.2 g/cm³ . Applications: Used as a leucine derivative in signaling pathway studies, highlighting its role in mimicking branched-chain amino acids .

N-Acetyl-D-alloisoleucine (CAS: 19764-31-9)

  • Molecular Formula: C₈H₁₅NO₃ (lacks chlorine; acetyl group instead).
  • Stereochemistry : Contains (2R,3S) configuration, distinguishing it from the dl-racemic form .
  • Molecular Weight : 173.21 g/mol, significantly lower due to the absence of chlorine .
  • Applications : Used in studies of enzyme specificity, as stereochemical differences affect substrate recognition .

N-Acetyl-L-isoleucine (CAS: 3077-46-1)

  • Molecular Formula: C₈H₁₅NO₃.
  • Key Differences :
    • Stereospecificity : L-configuration (2S,3S) vs. racemic dl-form.
    • Reactivity : The acetyl group is less reactive than chloroacetyl, limiting its utility in peptide bond formation .

L-Isoleucine (CAS: 73-32-5)

  • Molecular Formula: C₆H₁₃NO₂.
  • Key Differences: Unmodified Structure: Lacks chloroacetyl or acetyl groups. Role: Essential amino acid in protein biosynthesis, contrasting with derivatives used in synthetic chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Melting Point (°C) Density (g/cm³)
This compound C₈H₁₄ClNO₃ 207.66 1115-24-8 N/A N/A
Chloroacetyl-DL-Norleucine C₈H₁₄ClNO₃ 207.66 67206-26-2 113 1.2
N-Acetyl-D-alloisoleucine C₈H₁₅NO₃ 173.21 19764-31-9 N/A N/A
L-Isoleucine C₆H₁₃NO₂ 131.17 73-32-5 168–170 1.03

Table 2: Functional Group and Application Comparison

Compound Name Functional Group Key Applications
This compound Chloroacetyl Peptide synthesis, pharmaceutical intermediates
Chloroacetyl-DL-Norleucine Chloroacetyl Signaling pathway research, leucine mimic
N-Acetyl-L-isoleucine Acetyl Enzyme studies, metabolic research
L-Isoleucine None (native amino acid) Protein biosynthesis, nutritional supplements

Biological Activity

N-Chloroacetyl-dl-isoleucine (CAS Number: 1115-24-8) is a derivative of isoleucine that has garnered attention for its biological activity and potential therapeutic applications. This article delves into its mechanisms of action, pharmacokinetics, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₈H₁₄ClNO₃
  • Molecular Weight : 207.65 g/mol
  • Melting Point : 101 °C
  • Purity : ≥98.0% (by titrimetric analysis) .

This compound primarily interacts with several transporters in biological systems:

  • L-type Amino Acid Transporter (LAT1) : This transporter is responsible for the uptake of large neutral amino acids, including isoleucine.
  • Organic Anion Transporters (OAT1 and OAT3) : These transporters facilitate the movement of organic anions across cell membranes.
  • Monocarboxylate Transporter Type 1 (MCT1) : Involved in the transport of lactate and other monocarboxylates.

The acetylation process alters the uptake pathways, shifting from LAT1 to OAT1 and OAT3, which may enhance the compound's bioavailability and efficacy in various biological contexts .

Effects on Hormonal Secretion

Research indicates that this compound influences the secretion of anabolic hormones, which can play a significant role in muscle metabolism and recovery. This effect is particularly relevant during exercise, where it may help supply energy and prevent muscle damage .

Cognitive Enhancement

Studies suggest that this compound may enhance mental performance under stress-related tasks, indicating potential applications in cognitive health and performance enhancement during high-stress situations .

Muscle Protection

This compound has been shown to prevent exercise-induced muscle damage, making it a candidate for further investigation in sports medicine and recovery protocols .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that its effects may be mediated through metabolic products formed during its breakdown. Understanding these pathways is crucial for optimizing its therapeutic use .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound. Below are notable findings:

StudyFocusFindings
Vargas-Ramírez et al. (2018)Cancer ActivityReported in vitro activity against various cancer cell lines, suggesting potential as an anticancer agent .
BenchChem AnalysisHormonal EffectsFound to influence anabolic hormone secretion and provide energy during exercise .
Pharmacological ReviewTransport MechanismsDetailed how acetylation alters transporter interactions, enhancing cellular uptake .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-Chloroacetyl-dl-isoleucine, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves reacting dl-isoleucine with chloroacetyl chloride under alkaline conditions (e.g., sodium bicarbonate). Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with ninhydrin staining to track acylation progress .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with ethyl acetate:hexane) to isolate the product.
  • Purity Validation : Confirm enantiomeric purity via chiral HPLC (e.g., Chiralpak® columns) and characterize using 1^1H/13^13C NMR (e.g., δ ~2.0 ppm for chloroacetyl methylene) and high-resolution mass spectrometry (HRMS) .
    • Data Table :
Solvent System (Ethanol:Water)Yield (%)Purity (HPLC)
70:308298.5%
50:507597.2%

Q. How can researchers verify the structural integrity of N-Chloroacetyl-dl-isoleucine post-synthesis?

  • Methodological Answer :

  • Spectroscopic Analysis : Compare NMR chemical shifts with literature data (e.g., chloroacetyl CH2_2 at δ 4.0–4.2 ppm in 1^1H NMR) .
  • Mass Spectrometry : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks ([M+H]+^+ expected at m/z 220.1) and fragmentation patterns .
  • Elemental Analysis : Validate C, H, N, and Cl content within ±0.3% of theoretical values.

Q. What stability considerations are critical for storing N-Chloroacetyl-dl-isoleucine in laboratory settings?

  • Methodological Answer :

  • Storage Conditions : Store at −20°C under inert atmosphere (argon) to prevent hydrolysis of the chloroacetyl group.
  • Stability Testing : Conduct accelerated degradation studies at 40°C/75% relative humidity (ICH guidelines) and monitor via HPLC for decomposition products (e.g., free isoleucine) .

Advanced Research Questions

Q. How can researchers design experiments to study the stereochemical outcomes of N-Chloroacetyl-dl-isoleucine in peptide coupling reactions?

  • Methodological Answer :

  • Racemization Analysis : Use Marfey’s reagent to derivatize hydrolyzed peptides and quantify d/l ratios via reverse-phase HPLC .
  • Kinetic Studies : Monitor coupling efficiency (e.g., with HOBt/DCC) under varying temperatures and solvent polarities (DMF vs. DCM) to optimize enantiomeric retention .
    • Data Contradiction Resolution : If conflicting racemization rates are reported, validate methodologies by replicating conditions (e.g., pH, coupling agents) and applying statistical models (ANOVA) to identify confounding variables .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for N-Chloroacetyl-dl-isoleucine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., cell-based vs. enzymatic), concentration ranges, and control groups .
  • Dose-Response Curves : Re-evaluate IC50_{50} values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess compound specificity .
    • Data Table :
StudyAssay TypeIC50_{50} (μM)Cell Line
AEnzymatic12.5N/A
BCell-Based45.8HEK293

Q. How can computational modeling complement experimental studies of N-Chloroacetyl-dl-isoleucine’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 to model transition states during acylation reactions and compare activation energies with experimental kinetics data .
  • Molecular Dynamics : Simulate solvent effects (e.g., water vs. DMSO) on conformational stability using GROMACS .

Guidelines for Rigorous Research Design

  • Experimental Replication : Follow Beilstein Journal guidelines to document synthetic protocols in sufficient detail for reproducibility, including exact molar ratios and purification gradients .
  • Statistical Validation : Apply Bonferroni correction for multiple comparisons in bioactivity studies to reduce Type I errors .
  • Ethical Reporting : Adhere to NIH preclinical checklist standards for transparent data reporting (e.g., sample sizes, blinding protocols) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.